molecular formula C9H9N3O2S B3427890 Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate CAS No. 625370-81-2

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate

Cat. No.: B3427890
CAS No.: 625370-81-2
M. Wt: 223.25 g/mol
InChI Key: SZGLHCWSEKGHHR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate is a multifunctional pyridine derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. Its structure incorporates several reactive sites—including an amino group, a cyano group, a sulfanyl (thiol) moiety, and an ethyl ester—that make it a highly versatile building block for constructing more complex molecular architectures, particularly in nucleophilic substitution and cyclization reactions . Compounds within this chemical class are frequently employed in the synthesis of novel spiro[indole-3,4'-pyridine] systems, which are of significant interest in drug discovery for their diverse biological activities . Research on analogous pyridine-carboxylate and -thiolate compounds has demonstrated their value as precursors for developing potential antibacterial agents, with molecular docking studies showing affinity for bacterial regulator proteins like PqsR in Pseudomonas aeruginosa . Furthermore, its scaffold shows promise in other research areas, including the development of herbicide safeners to protect crops . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-cyano-6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)6-3-5(4-10)8(15)12-7(6)11/h3H,2H2,1H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLHCWSEKGHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173107
Record name Ethyl 2-amino-5-cyano-1,6-dihydro-6-thioxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625370-81-2
Record name Ethyl 2-amino-5-cyano-1,6-dihydro-6-thioxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625370-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-cyano-1,6-dihydro-6-thioxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl 2-amino-3-cyano-4,6-dihydroxypyridine, the compound can be synthesized through a series of reactions involving thiolation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate exhibits a range of biological activities, making it a candidate for pharmacological investigation:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess significant antimicrobial activity against various pathogens.
  • Antitumor Activity : Research indicates potential anticancer properties, with studies showing efficacy against different cancer cell lines .

The compound's structural features contribute to its interaction with biological targets, although detailed mechanisms are still under investigation .

Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity comparable to established antibiotics .

Antitumor Efficacy

In vitro assays evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant growth inhibition, with EC50 values indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name (CAS) Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Features
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (89517-93-1) C₉H₉N₃O₂S 2-NH₂, 5-CN, 6-SH 223.25 High polarity due to NH₂ and SH groups
Ethyl 5-cyano-2-methyl-6-sulfanylpyridine-3-carboxylate (Reference7087) C₁₀H₁₀N₂O₂S 2-CH₃, 5-CN, 6-SH 234.26 Methyl substitution enhances lipophilicity
2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid (850021-39-5) C₁₁H₁₁N₃O₄S 2-NH₂, 5-CN, 6-SCH₂COOH 297.29 Sulfanylacetic acid moiety increases acidity and hydrogen-bonding capacity
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate (75894-42-7) C₁₀H₁₀N₂O₃ 2-OH, 5-CN, 6-CH₃ 206.20 Hydroxyl group improves aqueous solubility
Ethyl 6-{[(3-chlorophenyl)methyl]amino}-5-cyano-2-phenylpyridine-3-carboxylate (477866-15-2) C₂₂H₁₈ClN₃O₂ 2-Ph, 5-CN, 6-substituted NH 391.85 Bulky aromatic groups introduce steric hindrance
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate (330181-26-5) C₂₃H₂₃N₃O₄S Complex substituents 437.50 Extended conjugation and high molecular weight

Functional Group Impact on Properties

  • Amino vs. This difference may influence binding affinity in biological targets .
  • Sulfanyl (SH) vs. Sulfanylacetic Acid (SCH₂COOH): The sulfanylacetic acid derivative (850021-39-5) exhibits stronger acidity (pKa ~3–4) due to the carboxylic acid group, making it suitable for pH-dependent applications .
  • Hydroxyl vs. Sulfanyl (Position 6): Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate (75894-42-7) has higher aqueous solubility than the target compound, attributed to the hydroxyl group’s hydrogen-bonding capacity .

Biological Activity

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial and antitumor properties. This article provides a comprehensive overview of the compound's biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C9H9N3O2SC_9H_9N_3O_2S and a molecular weight of approximately 223.25 g/mol. Its unique structure includes a pyridine ring substituted with an amino group, a cyano group, and a carboxylate ester, along with a sulfanyl group that may enhance its reactivity and biological properties compared to similar compounds.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The presence of both the amino and cyano groups in its structure may contribute to its ability to inhibit microbial growth. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. In vitro studies have shown promising results against various cancer cell lines, indicating that it may serve as a candidate for developing new anticancer therapies. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a mechanism that involves the activation of apoptotic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity Assessment :
    • A study assessed the compound against multiple cancer cell lines, revealing significant cytotoxic effects. The selectivity ratio ranged from 0.7 to 39 at the GI50 level, indicating a broad spectrum of activity against different types of cancer .
    • Mechanistic investigations demonstrated that the compound could arrest the cell cycle at the S phase and trigger apoptosis by activating caspases and modulating Bcl-2 family proteins .
  • Antimicrobial Efficacy :
    • Research focusing on antimicrobial properties found that this compound showed effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AntitumorCytotoxic effects on multiple cancer cell lines
Apoptosis InductionActivation of caspases; modulation of Bcl-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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